molecular formula C17H18N6O3S B2745537 N-[4-(3-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-ethylisoxazol-5-yl]acetamide CAS No. 1115905-83-3

N-[4-(3-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-ethylisoxazol-5-yl]acetamide

Cat. No. B2745537
M. Wt: 386.43
InChI Key: GMRMFTSOIOPUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of acetamide, which is an organic compound that consists of an acetyl group (CH3C=O) linked to nitrogen . It also contains a sulfonyl group (SO2), a methoxy group (OCH3), and a chloro group (Cl), which are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The exact structure would depend on the positions of these groups on the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Herbicide Metabolism and Environmental Behavior

Chloroacetamide herbicides, such as acetochlor and alachlor, are widely used in agriculture to control annual grasses and broad-leaved weeds. These compounds undergo complex metabolic pathways in both humans and rats, involving the liver's cytochrome P450 system, leading to various metabolites. Studies have indicated that the metabolic activation of these herbicides could contribute to their carcinogenicity by forming DNA-reactive dialkylbenzoquinone imines through a series of metabolic conversions involving chloroacetamide derivatives (Coleman et al., 2000).

Potential Therapeutic Applications

Research has also explored acetamide derivatives for their potential therapeutic applications. For instance, pyrazole-acetamide derivatives have been synthesized and evaluated for their antioxidant activity, demonstrating significant potential in this area (Chkirate et al., 2019). Additionally, sulfonamide-containing heterocycles, which share structural similarities with the compound of interest, have been synthesized and assessed for their antimicrobial properties, showing promising results (Darwish et al., 2014).

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use in the synthesis of other compounds, or its potential as a drug or industrial chemical .

properties

IUPAC Name

2-[4-oxo-3-(oxolan-2-ylmethyl)quinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c24-14(21-16-18-10-19-22-16)9-27-17-20-13-6-2-1-5-12(13)15(25)23(17)8-11-4-3-7-26-11/h1-2,5-6,10-11H,3-4,7-9H2,(H2,18,19,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRMFTSOIOPUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide

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